molecular formula C11H12BrN3OS B1341478 5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667412-85-3

5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1341478
CAS No.: 667412-85-3
M. Wt: 314.2 g/mol
InChI Key: GIPWVQQLTAHSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(4-Bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, a bromophenoxy group, and a thiol group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable bromophenol reacts with an alkyl halide.

    Thiol Group Addition: The thiol group is incorporated through a thiolation reaction, often using thiourea or similar reagents under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors, efficient purification techniques, and ensuring high yields and purity of the final product.

Types of Reactions:

    Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The bromophenoxy group can be reduced to a phenol under specific conditions.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of bioactive molecules due to its triazole and thiol functionalities.

Medicine:

  • Investigated for its potential as an antimicrobial or anticancer agent.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol depends on its application:

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with enzyme activity.

    Anticancer Activity: It could inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

    Enzymes: Potential inhibition of enzymes like kinases or proteases.

    Pathways: Interference with signaling pathways such as apoptosis or cell cycle regulation.

Comparison with Similar Compounds

    4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the bromophenoxy group, resulting in different reactivity and applications.

    5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a bromophenyl group instead of bromophenoxy, affecting its chemical properties.

Uniqueness:

  • The presence of both the bromophenoxy and thiol groups in 5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol provides a unique combination of reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[1-(4-bromophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS/c1-7(10-13-14-11(17)15(10)2)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPWVQQLTAHSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144194
Record name 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-85-3
Record name 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667412-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.